beta-D-2-Deoxyribose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190259 | |
| Record name | beta-D-2-Deoxyribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36792-88-8 | |
| Record name | 2-Deoxy-β-D-erythro-pentofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36792-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-2-Deoxyribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-2-Deoxyribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-2-DEOXYRIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9I45OZ8PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemistry and Conformational Analysis of 2 Deoxyribose
Anomeric Forms and Tautomerism in Solution and Gas Phase
In solution, 2-deoxyribose exists as an equilibrium mixture of different isomers, including the five-membered furanose rings, six-membered pyranose rings, and the open-chain form. numberanalytics.comcomporgchem.comulpgc.es This dynamic equilibrium, known as tautomerism, is influenced by the solvent and temperature. nih.govcdnsciencepub.com The orientation of the hydroxyl group at the anomeric carbon (C1) gives rise to two diastereoisomers, the α- and β-anomers, for both the furanose and pyranose forms. researchgate.net
Furanose Conformations (e.g., C2'-endo, C3'-endo Ring Puckering)
The five-membered furanose ring of 2-deoxyribose is not planar and undergoes a phenomenon known as pseudorotation, where the ring puckers to relieve steric strain. ttu.ee The most significant conformations are the C2'-endo and C3'-endo puckers. ttu.eelsbu.ac.uk In the C2'-endo conformation, the C2' atom is displaced on the same side of the furanose ring plane as the C5' atom, while in the C3'-endo conformation, the C3' atom is displaced on that side. ttu.ee These puckering states are crucial in determining the helical structure of DNA, with the B-form of DNA predominantly featuring C2'-endo puckers. lsbu.ac.uk The energy barrier between these conformations is relatively low, allowing for a dynamic equilibrium. The Altona and Sundaralingam pseudorotation parameters are used to describe the multitude of furanose conformers. nih.gov
Pyranose Conformations (e.g., Chair Forms)
The six-membered pyranose form of 2-deoxyribose is thermodynamically more stable than the furanose form. wikipedia.org Similar to cyclohexane, the pyranose ring adopts various conformations to minimize steric hindrance, with the chair conformations being the most stable. wikipedia.orgnist.gov There are 38 distinct basic pyranose conformations, including two chair forms, six boat forms, and various other intermediates. wikipedia.org In the gas phase, computational studies have shown that the α-pyranose form of 2-deoxy-d-ribose (B167953) is the lowest energy conformer. researchgate.netnih.gov
Open-Chain Isomers and Their Energetic Landscape
In addition to the cyclic forms, 2-deoxyribose can exist as an open-chain isomer. ulpgc.esnih.gov While present in a much lower percentage in aqueous solution compared to the cyclic forms, the open-chain structure is a key intermediate in the interconversion between the different anomeric and ring forms. ulpgc.esnih.gov Computational studies have shown that the most stable open-chain isomers are significantly higher in energy than the low-lying cyclic forms in the gas phase. nih.gov A full exploration of the conformational landscape of 2-deoxy-D-ribose in the gas phase has identified hundreds of stable structures for the open-chain, furanose, and pyranose configurations. researchgate.netresearchgate.net
Advanced Computational Methodologies for Conformational Studies
The study of the complex conformational landscape of 2-deoxyribose relies heavily on advanced computational methods. These techniques allow for the detailed exploration of the potential energy surface and the characterization of various stable conformers and the transition states between them.
Density Functional Theory (DFT) Applications (e.g., B3LYP, M06-2X)
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. wikipedia.org Functionals such as B3LYP and M06-2X are frequently employed to study the conformational preferences of 2-deoxyribose. ulpgc.esresearchgate.netresearchgate.net These methods have been used to explore the conformational landscapes of D-ribose and 2-deoxy-D-ribose in both the gas phase and in solution. ulpgc.esresearchgate.netresearchgate.net For instance, DFT calculations have successfully identified numerous stable conformers and have been used to predict the relative energies of the open-chain, furanose, and pyranose forms. researchgate.netresearchgate.net The ωB97XD density functional has also been utilized to study the structure and properties of 2'-deoxyribose sugar radicals. mdpi.comnih.gov
Molecular Mechanics (MM3) and Consistent Force Field (CFF) Modeling of Ring Puckering
Experimental Spectroscopic Characterization of Conformations
Experimental techniques provide the necessary data to validate and refine the computational models of 2-deoxyribose conformations. A combination of spectroscopic methods is often employed to obtain a comprehensive understanding of its structure in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C Chemical Shifts, J-couplings, NOESY)
NMR spectroscopy is a cornerstone technique for studying the conformation of 2-deoxyribose in solution. By analyzing various NMR parameters, researchers can deduce detailed information about the sugar's structure and dynamics. acs.org
¹H and ¹³C Chemical Shifts: The chemical shifts of the protons (¹H) and carbons (¹³C) in the 2-deoxyribose ring are sensitive to their local electronic environment and, therefore, to the ring's conformation. northwestern.edu Discrepancies in chemical shifts can often be attributed to solvent effects or the dynamic equilibrium between different conformers.
J-couplings: Scalar (J) couplings between vicinal protons provide information about the dihedral angles between them, which in turn helps to define the ring pucker. nih.gov The Karplus equation relates the magnitude of the J-coupling constant to the dihedral angle. By measuring these couplings, the puckering of the deoxyribose ring can be qualitatively and quantitatively assessed. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically within 5 Å). acs.org This is particularly useful for determining the stereochemistry and for assigning proton resonances in the sugar moiety. northwestern.eduroyalsocietypublishing.org For instance, NOESY experiments can be used to establish sequential connectivities between a base proton and the sugar protons of its own and neighboring residues in a DNA strand. acs.org
The following table provides typical chemical shift ranges for the protons and carbons of the 2-deoxyribose moiety in a DNA duplex.
| Atom | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| H1' | 5.4 - 6.4 | C1': 82.0 - 87.0 |
| H2' | 2.0 - 3.0 | C2': 38.0 - 41.0 |
| H2'' | 2.0 - 3.0 | |
| H3' | 4.5 - 5.2 | C3': 70.0 - 79.0 |
| H4' | 4.0 - 4.5 | C4': 83.0 - 88.0 |
| H5' | 3.6 - 4.4 | C5': 61.0 - 68.0 |
| H5'' | 3.6 - 4.4 | |
| Data sourced from IMSERC northwestern.edu |
X-ray Diffraction Analysis of Crystalline Forms and Derivatives
X-ray diffraction provides precise information about the three-dimensional structure of molecules in their crystalline state. asu.eduajronline.org By analyzing the diffraction pattern of X-rays passing through a crystal of 2-deoxyribose or its derivatives, the exact atomic coordinates can be determined, revealing bond lengths, bond angles, and the conformation of the sugar ring. researchgate.net
Crystal structures of various 2-deoxyribose derivatives have been determined, providing a static picture of the preferred conformations in the solid state. acs.orgresearchgate.net For example, the crystal structure of a 3',5'-di-O-acetyl-protected derivative of a bicyclic nucleoside containing 2-deoxyribose showed an exclusive C2'-endo puckering of the deoxyribose ring. researchgate.net Similarly, the crystal structure of another derivative confirmed a C2'-endo conformation. researchgate.net These solid-state structures often correspond to low-energy conformations predicted by molecular mechanics calculations. researchgate.net For instance, it has been observed that ring conformations in related crystal structures have energies within approximately 2 kcal/mol of the calculated global minima. researchgate.net
The following table summarizes crystallographic data for a derivative of 2-deoxyribose.
| Compound | Crystal System | Space Group | Key Conformation |
| 3-(2'-deoxy-β-D-ribofuranosyl)-6-(p-tolyl)-2,3-dihydrofuro[2,3-d]pyrimidin-2-one (3',5'-di-O-acetyl derivative) | Monoclinic | P2₁ | C2'-endo deoxyribose pucker researchgate.net |
Vibrational Spectroscopy (e.g., IR-Raman, Vibrational Circular Dichroism (VCD))
Vibrational spectroscopy, including infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), is a sensitive probe of molecular structure and conformation. researchgate.net These techniques measure the vibrational frequencies of a molecule, which are characteristic of its bonding and three-dimensional arrangement. researchgate.net
IR-Raman Spectroscopy: Experimental IR and Raman spectra of 2-deoxy-D-ribose have been recorded and interpreted with the aid of quantum chemical calculations. researchgate.netresearchgate.net These calculations can predict the vibrational spectra for different conformers, and by comparing these with the experimental spectra, the conformational populations in a sample can be estimated. researchgate.net For example, the IR spectrum of 2-deoxy-D-ribose in a low-temperature matrix has been interpreted by calculating the vibrational spectra of all conformers of its furanose, pyranose, and linear forms. researchgate.net The absence of the 2'-hydroxyl group in 2-deoxyribose leads to significant changes in its hydrogen-bonding network and, consequently, its IR spectrum compared to ribose. researchgate.net
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is particularly sensitive to the absolute configuration and conformation of molecules. VCD, in conjunction with theoretical calculations, has been used to study the structural preferences of 2-deoxy-D-ribose in both the solid phase and in aqueous solution. researchgate.net
The table below highlights some characteristic vibrational modes of 2-deoxyribose as observed in Raman spectroscopy.
| Raman Shift (cm⁻¹) | Assigned Vibrational Mode |
| 890 | Deoxyribose ring vibrations rsc.org |
| 1012 | C–O stretching vibrations of deoxyribose rsc.org |
These spectroscopic techniques, combined with computational modeling, provide a detailed and dynamic picture of the stereochemistry and conformational landscape of beta-D-2-Deoxyribose, which is essential for understanding its fundamental role in the architecture of DNA.
Chemical Synthesis and Derivatization of 2 Deoxyribose
Established Synthetic Methodologies for 2-Deoxyribose
The production of 2-deoxy-D-ribose (B167953) relies on several established chemical routes. These methods include the deoxygenation of more abundant sugars like D-ribose, building the sugar framework from smaller molecules, and the enantioselective synthesis of its mirror image, L-2-deoxyribose.
A primary strategy for synthesizing 2-deoxyribose involves the selective removal of the hydroxyl group at the C-2 position of ribose or its derivatives. ontosight.ai One notable method involves a photoredox reaction. In this process, ribose can be converted to 2-deoxyribose in a significant yield (52%) when irradiated with ultraviolet light in the presence of a copper(I) cyanide catalyst and hydrogen sulfide (B99878). nih.gov This reaction suggests a plausible prebiotic route for the formation of DNA's sugar building block from its RNA counterpart. nih.gov
Another approach is the reduction of a triflate derivative of a sugar. For instance, 3,5-O-dibenzyl-methyl-L-arabinofuranoside can be deoxygenated at the C-2 position by reducing its corresponding triflate with tetrabutylammonium (B224687) borohydride, yielding a precursor to L-deoxyribose. researchgate.net This highlights the versatility of reduction methods on suitably protected sugar intermediates.
De novo synthesis builds the 2-deoxyribose skeleton from simple, non-carbohydrate precursors. A key reaction in this approach is the aldol (B89426) condensation. Specifically, the reaction between acetaldehyde (B116499) and D-glyceraldehyde can produce 2-deoxy-D-ribose. whiterose.ac.uk This particular reaction is of interest in prebiotic chemistry studies, exploring the origins of essential biomolecules. whiterose.ac.uk
Enzyme-catalyzed aldol condensations offer high stereoselectivity. The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) naturally catalyzes the reversible reaction between acetaldehyde and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. cdnsciencepub.comnih.gov This enzymatic approach can be harnessed for the large-scale production of 2-deoxyribose-5-phosphate, which can then be dephosphorylated to yield 2-deoxyribose. nih.govtandfonline.com
| De Novo Synthesis Approach | Precursors | Key Reaction/Catalyst | Product |
| Chemical Aldol Condensation | Acetaldehyde, D-Glyceraldehyde | Amino acid promotion | 2-Deoxy-D-ribose whiterose.ac.uk |
| Enzymatic Aldol Condensation | Acetaldehyde, D-Glyceraldehyde-3-phosphate | 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) | 2-Deoxy-D-ribose-5-phosphate nih.gov |
| Allyltin-based Synthesis | 1,2-O-isopropylidene-d-glyceraldehyde, Allyliodide | Stannous fluoride, Phenoxyacetyl chloride | erythro homoallylester (precursor to 2-deoxy-d-ribose) oup.com |
The synthesis of L-2-deoxyribose, the enantiomer (mirror image) of the naturally occurring D-form, is crucial for developing antiviral and antisense oligonucleotide therapies. google.com Several methods have been established to convert abundant D-sugars into L-2-deoxyribose.
| Starting Material | Key Transformation | Product | Reference |
| 2-Deoxy-D-ribose | Multi-step chemical conversion | L-2-Deoxyribose | researchgate.net |
| D-Ribose | Radical-mediated carbonyl translocation and deoxygenation | 2-Deoxy-L-ribose derivative | acs.orgresearchgate.netnih.gov |
| L-Arabinose | Reductive rearrangement via an arabinopyranosyl bromide intermediate | 2-Deoxy-L-ribose | google.com |
| D-Galactose | Deoxygenation of a triflate intermediate | L-Deoxyribose | researchgate.net |
De Novo Synthesis Approaches (e.g., Aldol Condensation Reactions)
Chemical Synthesis of 2-Deoxyribonucleosides and 2-Deoxyribonucleotides
The synthesis of 2'-deoxyribonucleosides, the fundamental units of DNA, involves the crucial step of forming a stable bond between 2-deoxyribose and a nitrogenous base. The complexity of this process lies in controlling the stereochemistry at the anomeric carbon to obtain the biologically active β-anomer.
The formation of the N-glycosidic bond connects the anomeric carbon (C1') of the 2-deoxyribose sugar to a nitrogen atom of a purine (B94841) or pyrimidine (B1678525) base. wikipedia.org A prevalent method for achieving this is the silyl-Hilbert-Johnson or Vorbrüggen reaction. wikipedia.org This reaction involves a silylated heterocyclic base and a protected 2-deoxyribose derivative, typically activated with a Lewis acid. wikipedia.org
Enzymatic methods also provide an efficient route for N-glycosidic bond formation. Nucleoside phosphorylases (NPs) can catalyze the synthesis of 2'-deoxyribonucleosides through transglycosylation, where a deoxyribosyl group is transferred from a donor nucleoside to an acceptor base. researchgate.netseela.net Another enzymatic strategy is a one-pot synthesis from 2-deoxy-D-ribose and a nucleobase using a cascade of enzymes. researchgate.netseela.net These biocatalytic approaches often offer high regioselectivity and stereoselectivity, avoiding the complex protection and deprotection steps required in many chemical syntheses. nih.govwhiterose.ac.uk
Controlling the stereochemistry at the anomeric carbon is a significant challenge in 2'-deoxyribonucleoside synthesis. The lack of a hydroxyl group at the C2' position prevents the use of neighboring group participation, a common strategy to ensure the formation of the desired β-anomer in ribonucleoside synthesis. wikipedia.org
Consequently, glycosylation reactions with 2-deoxyribose donors often yield a mixture of α- and β-anomers. acs.org The ratio of these anomers can be influenced by various factors, including the choice of protecting groups on the sugar, the reaction conditions, and the Lewis acid used as a promoter. acs.org For example, in certain reactions, specific Lewis acids can favor the formation of the β-anomer. researchgate.net Researchers have developed various strategies to address this challenge, including direct and indirect synthesis methods and additions to glycal intermediates. acs.org For instance, the condensation of 5-substituted-2,4-di(trimethylsilyloxy)pyrimidines with a protected 2-deoxyribofuranosyl chloride can be directed towards the β-anomer in the presence of a Brønsted acid or towards the α-anomer by adding an organic base like pyridine. rsc.org
Synthetic Strategies for Modified 2-Deoxyribose Derivatives and Analogs
Epimeric 2-Deoxyribose Lesions: Mechanisms of Formation
Reactive oxygen species (ROS), generated through normal metabolic processes and environmental exposures, pose a constant threat to the integrity of DNA. nih.gov Hydroxyl radicals, a particularly reactive form of ROS, can abstract hydrogen atoms from the 2-deoxyribose moiety, leading to the formation of carbon-centered radicals. nih.govnih.gov While these radicals can lead to strand breaks, an alternative pathway involves their "improper" chemical repair by a hydrogen-atom donor, resulting in an inversion of the stereochemical configuration at the C1′, C3′, or C4′ positions. nih.govoup.com This process creates what are known as epimeric 2-deoxyribose lesions. nih.govnih.gov
The formation of these lesions is a complex process influenced by the availability of hydrogen-atom donors like glutathione (B108866), the most abundant antioxidant in the cell nucleus. nih.gov For instance, the C1′-epimers, also known as α-anomeric 2'-deoxynucleosides (α-dNs), are proposed to form from radicals at the C4′ or C1′ positions. nih.govoup.com One suggested mechanism involves the generation of a C4′-radical, leading to ring opening and the formation of a Schiff base intermediate. This is followed by the reconstitution of the furanose ring in the presence of a hydrogen donor, yielding both C1′-epimers. nih.gov Similarly, the formation of C3′-epimeric lesions, or 2′-deoxyxylonucleosides (dxNs), occurs through the inaccurate chemical repair of a C3′ radical. nih.gov
| Lesion Type | Formation Mechanism | Key Intermediates | Biological Impact |
| C1'-Epimers (α-dNs) | Improper repair of C1' or C4' radicals | Schiff base, C1' cation | Altered DNA structure, potential mutagenicity. nih.govoup.com |
| C3'-Epimers (dxNs) | Improper repair of C3' radicals | C3' radical | Decreased DNA duplex stability. nih.gov |
| C4'-Epimers | Improper repair of C4' radicals | C4' radical | Altered DNA structure. nih.gov |
Convertible and Constrained Nucleotides: The 5'-C-Functionalization Approach
A powerful strategy for modifying oligonucleotides without disrupting the crucial Watson-Crick base pairing involves functionalization at the 5'-carbon of the 2-deoxyribose sugar. nih.gov This approach allows for the introduction of a wide array of chemical groups, thereby modulating the biological and biophysical properties of the resulting nucleic acids. nih.govresearchgate.net
Convertible Nucleotides (CvN): This method introduces a chemical handle at the 5'-position that can be later modified. For example, 5'-C-bromo or 5'-C-propargyl convertible nucleotides can be synthesized in their pure diastereoisomeric forms. nih.govresearchgate.net These can then be used for nucleophilic displacement reactions or for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the attachment of various functional molecules. nih.govuniv-tlse3.fr This post-synthetic modification capability provides a versatile platform for creating functionalized oligonucleotides (FuONs) for applications such as creating DNA-based catalysts that mimic enzymes like serine proteases. univ-tlse3.fru-bordeaux.fr
Constrained Nucleotides (CNA): In this approach, the 5'-carbon is stereocontrolledly linked to the phosphate (B84403) backbone, creating a new ring system (a 1,3,2-dioxaphosphorinane) within the sugar-phosphate chain. nih.govu-bordeaux.fr This conformational constraint precisely controls the torsional angles of the backbone, leading to a preorganized structure. nih.govresearchgate.net This preorganization can significantly enhance the stability of DNA duplexes or hairpin structures. nih.gov
The combination of these two strategies has led to the development of Constrained and Convertible Nucleotides (C2NA) , which offer the dual advantages of conformational rigidity and the capacity for post-synthetic functionalization. nih.govresearchgate.net
| Modification Strategy | Key Feature | Synthetic Approach | Primary Application |
| Convertible Nucleotides (CvN) | Introduction of a modifiable chemical handle at the 5'-C position. nih.gov | Synthesis of 5'-C bromo or propargyl nucleosides for post-synthetic conjugation. nih.govresearchgate.net | Creating functionalized oligonucleotides for catalysis and other applications. univ-tlse3.fru-bordeaux.fr |
| Constrained Nucleotides (CNA) | Locking the sugar-phosphate backbone conformation. nih.gov | Stereocontrolled connection of the 5'-carbon to the phosphate moiety. nih.govresearchgate.net | Enhancing the stability of nucleic acid secondary structures. nih.gov |
| Constrained and Convertible Nucleotides (C2NA) | Combines conformational rigidity with the ability to be functionalized. nih.govresearchgate.net | Merging the synthetic strategies for CvN and CNA. nih.gov | Developing highly stable and functional nucleic acid tools. nih.gov |
Carbasugar Analogues of 2-Deoxyribose-1-Phosphate
Carbasugar analogs are a class of modified sugars where the ring oxygen is replaced by a methylene (B1212753) group. researchgate.net This substitution makes them resistant to enzymatic cleavage by phosphorylases, thereby increasing their biostability. thieme-connect.com The synthesis of carbasugar analogues of 2-deoxyribose-1-phosphate is of particular interest due to the inherent instability of the parent compound, which lacks a stabilizing group at the 2-position. researchgate.netnih.gov
The synthesis of these carbocyclic nucleoside analogs is often challenging, requiring multi-step and stereochemically controlled routes. thieme-connect.com One approach involves starting from non-carbohydrate precursors and building the cyclopentane (B165970) ring system with the desired stereochemistry. acs.org Another strategy utilizes a chemoenzymatic approach, for instance, using lipase-catalyzed asymmetrization of bicyclo[3.1.0]hexane derivatives to create enantiomerically pure building blocks for the synthesis of carbocyclic nucleosides. rsc.org
The ProTide technology, which involves creating phosphoramidate (B1195095) prodrugs, has been employed to deliver carbocyclic analogues of 2-deoxyribose-1-phosphate into cells. researchgate.netnih.gov This strategy has been explored for developing potential antiviral and anticancer agents. nih.gov Research has shown that while the phosphoramidate derivatives themselves may have low activity, the free carbasugars can exhibit significant biological effects. researchgate.net
| Compound Type | Key Structural Feature | Synthetic Challenge | Rationale for Synthesis |
| Carbasugar Analogues | Replacement of the furanose ring oxygen with a methylene group. researchgate.net | Multi-step, stereocontrolled synthesis. thieme-connect.com | Increased biostability and resistance to enzymatic degradation. thieme-connect.com |
| Carbasugar Analogues of 2-Deoxyribose-1-Phosphate | Carbocyclic ring replacing the 2-deoxyribose moiety. researchgate.netnih.gov | Instability of the parent phosphate. researchgate.netnih.gov | Overcoming the instability of 2-deoxyribose-1-phosphate for therapeutic applications. researchgate.netnih.gov |
Biosynthesis and Metabolic Pathways of 2 Deoxyribose
Deoxyribonucleotide Biosynthesis Pathways
The formation of 2-deoxyribose is intrinsically linked to the synthesis of deoxyribonucleotides, the monomers of DNA. This process primarily occurs through the reduction of ribonucleotides.
Role of Ribonucleotide Reductase (RNR) in 2-Deoxyribose Formation
The key enzyme responsible for the de novo synthesis of deoxyribonucleotides is Ribonucleotide Reductase (RNR). nih.govwikipedia.orgwikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose moiety of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs) to form 2'-deoxyribonucleoside diphosphates (dNDPs). wikipedia.org This reaction is a critical rate-limiting step for DNA synthesis and repair. nih.gov
Phosphopentomutase (PPM) and 2-Deoxyribose 5-Phosphate Aldolase (B8822740) (DERA) in Interconversion
Beyond the de novo synthesis by RNR, the interconversion of pentose (B10789219) phosphates plays a vital role in providing the necessary precursors for nucleotide metabolism. Two key enzymes in this process are Phosphopentomutase (PPM) and 2-Deoxyribose 5-Phosphate Aldolase (DERA). nih.govnih.govasm.org
PPM catalyzes the reversible isomerization of (deoxy)ribose 1-phosphate to (deoxy)ribose 5-phosphate. asm.org Subsequently, DERA, a class I aldolase, reversibly cleaves 2-deoxy-D-ribose (B167953) 5-phosphate into acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate. uniprot.orgnih.govwikipedia.org This reversible reaction provides a direct link between pentose metabolism and central carbon metabolism, as the products can enter glycolysis and the Krebs cycle. wikipedia.org The coordinated action of PPM and DERA allows for both the synthesis and catabolism of deoxyribose moieties, depending on the cell's metabolic needs. nih.gov
Catabolism and Degradation Pathways of 2-Deoxyribose
When DNA is degraded or when exogenous deoxyribonucleosides are available, cells can utilize 2-deoxyribose as a carbon and energy source. This involves distinct catabolic pathways.
Oxidative Pathways for 2-Deoxyribose and 2-Deoxyribonate Catabolism
Recent research has uncovered novel oxidative pathways for the breakdown of 2-deoxy-d-ribose and its oxidized form, 2-deoxy-d-ribonate. asm.orgnih.govosti.gov In some bacteria, such as Pseudomonas simiae, 2-deoxyribose is first oxidized to 2-deoxyribonate. asm.orgnih.govnih.gov This is followed by further oxidation to ketodeoxyribonate. asm.orgnih.govosti.gov
This oxidative pathway represents an alternative to the more established aldolase pathway and appears to be the primary route for deoxyribose catabolism in certain microorganisms. nih.gov The expression of the enzymes involved in this pathway can be induced by the presence of either deoxyribose or deoxyribonate. asm.orgnih.gov
Enzymatic Cleavage Mechanisms (e.g., Acetyl Coenzyme A, Glyceryl-CoA Formation)
The final steps of the oxidative catabolic pathway involve the cleavage of the carbon skeleton. The intermediate, ketodeoxyribonate, is cleaved to yield acetyl coenzyme A (acetyl-CoA) and glyceryl-CoA. asm.orgnih.govosti.gov These products can then be readily assimilated into central metabolic pathways for energy production or biosynthesis. This cleavage is a key step that allows the complete breakdown of the deoxyribose molecule. asm.orgnih.gov
Microbial Metabolic Pathways for 2-Deoxyribose Utilization
Microorganisms exhibit diverse strategies for the utilization of 2-deoxyribose. researchgate.net In bacteria like Salmonella enterica and Escherichia coli, the catabolism of the 2-deoxy-d-ribosyl moiety of deoxyribonucleosides is well-established. researchgate.net This typically involves the deo operon, which encodes enzymes such as deoxyribokinase (DeoK) and deoxyriboaldolase (DeoC/DERA). researchgate.net
Some bacteria, like Paraburkholderia bryophila and Burkholderia phytofirmans, can utilize both the traditional aldolase pathway and the newly discovered oxidative pathway in parallel. asm.orgnih.govnih.gov In contrast, Pseudomonas simiae appears to rely solely on the oxidative pathway for deoxyribose consumption. asm.orgnih.gov Furthermore, Klebsiella michiganensis employs an analogous oxidative pathway for deoxyribonate catabolism that involves acyl-CoA intermediates. asm.orgnih.gov This diversity highlights the metabolic adaptability of microbes in utilizing various carbon sources from their environment.
Prebiotic Chemical Origins of 2-Deoxyribose
The question of how 2-deoxy-D-ribose, the sugar backbone of DNA, first appeared is a subject of intense scientific investigation. whiterose.ac.ukresearchgate.net Before the advent of complex enzymatic pathways, the formation of this key biomolecule would have relied on abiotic chemical reactions driven by the conditions of the prebiotic world. Research has focused on several plausible scenarios, including the synthesis from simpler precursor molecules through aldol (B89426) reactions, photochemical processes powered by ultraviolet light, and formation within icy bodies in astrophysical environments. rsc.orgnih.govastrobiology.com These studies provide compelling evidence that the building blocks of DNA could have been synthesized and available for the emergence of life. sciencedaily.com
Aldol Reactions from Simple Precursors (e.g., Acetaldehyde, D-Glyceraldehyde)
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, represents a primary pathway for synthesizing complex sugars from simpler aldehydes. nih.gov The condensation of acetaldehyde with D-glyceraldehyde is a well-studied route for the prebiotic synthesis of 2-deoxy-D-pentoses. rsc.org
Early attempts by Oró and Cox demonstrated that 2-deoxyribose could be identified when acetaldehyde and glyceraldehyde were reacted in the presence of a base like calcium oxide, albeit in low yields of around 3%. whiterose.ac.uknih.govacs.org More recent investigations have shown that the reaction's efficiency and selectivity can be significantly improved by using catalysts that would have been available on the prebiotic Earth, such as amino acids and their derivatives. whiterose.ac.uk
Work by Clarke and colleagues has demonstrated that proteinogenic amino esters and, notably, amino nitriles can promote the aldol reaction between acetaldehyde and D-glyceraldehyde. researchgate.netrsc.org These reactions, conducted in unbuffered or buffered water at neutral pH, selectively favor the formation of 2-deoxy-D-ribose. rsc.org Using 20 mol% of an amino ester promoter resulted in a combined yield of over 4% for 2-deoxy-D-ribose and its diastereomer, 2-deoxy-D-threopentose. researchgate.netresearchgate.net Significantly, the use of prebiotically relevant amino nitriles as promoters also yielded 2-deoxy-D-ribose, marking the first instance of an aldol reaction promoted by these molecules. researchgate.netrsc.org This research supports a two-step prebiotic synthesis pathway starting from interstellar building blocks like formaldehyde, glycolaldehyde, and acetaldehyde. rsc.org
Table 1: Aldol Synthesis of 2-Deoxy-D-Ribose from Prebiotic Precursors
| Promoter / Catalyst | Precursors | Conditions | Reported Yield | Source(s) |
|---|---|---|---|---|
| Calcium Oxide | Acetaldehyde, D-Glyceraldehyde | Aqueous solution, 50°C | ~3% | nih.govacs.org |
| L-amino esters (20 mol%) | Acetaldehyde, D-Glyceraldehyde | Water (pH 6.0-7.0) | ≥4% (combined diastereomers) | researchgate.netrsc.org |
| L-amino nitriles (20 mol%) | D-Glyceraldehyde, Acetaldehyde | Aqueous solution | ≥5% | researchgate.netrsc.org |
Photoredox Chemistry in Prebiotic Synthesis
The early Earth was subjected to intense ultraviolet (UV) radiation from the sun, providing a potent energy source for driving chemical reactions. researchgate.net Photoredox chemistry, which utilizes light to generate highly reactive species like hydrated electrons, has emerged as a plausible mechanism for the synthesis of life's building blocks. acs.orgresearchgate.net
Research by Sutherland, Ritson, and coworkers has shown that 2-deoxyribose can be formed from ribose through a photoredox process. whiterose.ac.ukresearchgate.netrsc.org In these experiments, irradiating a solution of ribose or its isomer arabinose with UV light (e.g., 254 nm) in the presence of a copper(I) cyanide (CuCN) catalyst and reagents like hydrogen sulfide (B99878) or potassium thiocyanate (B1210189) (KSCN) led to the partial conversion to 2-deoxyribose. nih.gov This photoreduction was remarkably efficient, converting ribose and arabinose to 2-deoxyribose in 52% and 43% yields, respectively, after 6 hours of irradiation. nih.govresearchgate.net The process is believed to involve the photochemical production of hydrated electrons, which are powerful reducing agents. whiterose.ac.uknih.gov
This photochemical pathway not only provides an efficient route to 2-deoxyribose but also links the origins of RNA and DNA precursors. nih.gov Under similar conditions, uracil (B121893) can be reduced to thymine, suggesting that the building blocks for both nucleic acids could have been formed from common precursors in a shared geochemical environment. nih.gov Further studies have shown that 2'-deoxy-2-thiouridine, an intermediate in some prebiotic RNA synthesis models, can be photoreduced to generate 2-deoxyribose and 2'-deoxyadenosine (B1664071), strengthening the proposed evolutionary connection between RNA and DNA. researchgate.netcam.ac.uk
Table 2: Photoredox Synthesis of 2-Deoxyribose
| Reactant | Catalyst / Mediator | Radiation Source | Conditions | Product(s) | Yield | Source(s) |
|---|---|---|---|---|---|---|
| Ribose | CuCN, NaSH, KSCN | UV Light (~254 nm) | Aqueous, pH 7, ~37°C | 2-Deoxyribose | 52% | nih.gov |
| Arabinose | CuCN, NaSH, KSCN | UV Light (~254 nm) | Aqueous, pH 7, ~37°C | 2-Deoxyribose | 43% | nih.gov |
| Thioanhydroadenosine | Sodium Sulfite | UV Light (254 nm) | Aqueous, pH 9 | Deoxyadenosine | 43% (combined) | acs.org |
| 2,2'-anhydro-2-thiouridine | UV Light / Hydrosulfide | Prebiotic conditions | Photoreduction | 2'-Deoxy-2-thiouridine | - | researchgate.netcam.ac.uk |
Formation in Astrophysical Ice Analogues
The building blocks of life may not have originated on Earth but could have been delivered by meteorites and comets. astrobiology.comsciencedaily.comnasa.gov This hypothesis is supported by laboratory experiments that simulate the conditions of cold interstellar space. astrobiology.com
Researchers at NASA's Ames Research Center have demonstrated that 2-deoxyribose can be formed in simulated astrophysical ice environments. astrobiology.comnasa.gov In these experiments, a gaseous mixture of water vapor and methanol—common components of interstellar ices—was cooled to temperatures near absolute zero (-440°F / -262°C) inside a vacuum chamber, forming an icy layer on an aluminum substrate. astrobiology.com This ice was then irradiated with UV light, simulating the exposure to stellar radiation in interstellar clouds. astrobiology.comnasa.gov
Analysis of the resulting organic residue provided the first solid evidence for the formation of 2-deoxyribose in an astrophysical setting. astrobiology.comnasa.gov A variety of other sugar derivatives, including sugar alcohols and sugar acids, were also created. astrobiology.comreddit.com While 2-deoxyribose itself has not yet been definitively identified in meteorites, other simpler deoxysugars and their derivatives have been found. nasa.gov These findings suggest that the chemical processes occurring in the vast, cold regions between stars can produce the complex sugars essential for life, which could then be incorporated into forming planetary systems. astrobiology.comastrochem.org
Table 3: Formation of 2-Deoxyribose in Simulated Astrophysical Conditions
| Ice Mixture Composition | Temperature | Radiation Source | Key Observed Products | Source(s) |
|---|---|---|---|---|
| Water (H₂O), Methanol (CH₃OH) | ~15 K (-440°F / -262°C) | Ultraviolet (UV) Light | 2-Deoxyribose, Ribose, other sugar derivatives | astrobiology.comnasa.govnasa.govastrochem.org |
Reactivity and Interactions of 2 Deoxyribose in Biological Systems
Oxidative Chemistry of 2-Deoxyribose in DNA
Oxidative damage to the 2-deoxyribose component of DNA is a significant factor in the genetic toxicology of oxidative stress and inflammation. nih.gov This damage extends beyond simple strand breaks to include complex DNA lesions, DNA-protein cross-links, and the formation of adducts. nih.gov While damage to DNA bases is widely studied, damage to the deoxyribose moiety accounts for approximately 20% of the total oxidative lesions. researchgate.net
Formation of 2-Deoxyribose Radicals through Reactive Oxygen Species Attack
Reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), are major contributors to oxidative DNA damage. mdpi.comrsc.org The hydroxyl radical is highly reactive and can abstract a hydrogen atom from any of the five carbon atoms of the 2-deoxyribose sugar, leading to the formation of carbon-centered radicals. mdpi.comacs.org This process is a key initiating step in deoxyribose degradation.
Under aerobic conditions, these carbon-centered radicals rapidly react with molecular oxygen to form peroxyl radicals. acs.org The accessibility of the hydrogen atoms on the deoxyribose to •OH attack influences the site of radical formation, with H4′ and H5′ being more accessible than others in the B-form of DNA. mdpi.compnas.org Specifically, the order of reactivity for hydrogen atom abstraction by the hydroxyl radical is 5′ H > 4′ H > 3′ H ≈ 2′ H ≈ 1′ H, which corresponds to their solvent exposure. pnas.org The C4′ radical is considered the primary radical formed through this abstraction process in DNA. mdpi.com
DNA Damage Pathways Initiated by 2-Deoxyribose Oxidation (e.g., 4'-oxidation, Abasic Sites, Strand Breaks)
The oxidation of the 2-deoxyribose moiety initiates several damaging pathways, significantly impacting DNA integrity. These pathways can lead to the formation of abasic (AP) sites, where the base is lost, and single or double-strand breaks. nih.govmdpi.comsigmaaldrich.com
4'-Oxidation: The oxidation at the C4′ position is a critical pathway that can branch into two main outcomes. One pathway leads to the formation of a 2-deoxypentos-4-ulose abasic site. The other results in a DNA strand break, characterized by a 3′-phosphoglycolate and a 5′-phosphate terminus, along with the release of malondialdehyde and a free base or a base propenal. nih.gov
Abasic Sites: Abasic sites, also known as apurinic/apyrimidinic (AP) sites, are a common form of DNA damage resulting from the cleavage of the N-glycosidic bond, which leaves the deoxyribose sugar without its base. acs.orgumsystem.edu These sites can be generated through the action of DNA glycosylases during base excision repair or spontaneously. nih.gov Oxidized abasic sites, such as 2-deoxyribonolactone, are also formed from the oxidation of the C1′ position. acs.orgresearchgate.netresearchgate.net Abasic sites are unstable and can lead to single-strand breaks. mdpi.com
Strand Breaks: The formation of strand breaks is a severe consequence of deoxyribose oxidation. Hydroxyl radicals can induce strand breaks by abstracting a hydrogen atom from the deoxyribose. pnas.orgnih.gov For instance, abstraction from the C5′ position can lead to the formation of 3′-phosphoglycoaldehyde. nih.gov The various oxidation pathways at different carbon positions of the deoxyribose can all culminate in the cleavage of the DNA backbone. mdpi.comsigmaaldrich.com
Generation of Electrophilic Products and DNA Adducts (e.g., Malondialdehyde, Base Propenal)
The oxidation of 2-deoxyribose not only damages the DNA structure directly but also generates reactive electrophilic byproducts that can further react with DNA and other biomolecules. nih.gov
Malondialdehyde (MDA): MDA is a well-known product of lipid peroxidation and is also formed from the OH-mediated oxidation of 2-deoxyribose. aaqr.orgresearchgate.net Specifically, the C4′ oxidation pathway can release MDA. nih.gov The formation of MDA is dependent on the presence of a deoxy group at the 2' carbon of the ribose moiety. nih.govacs.org
Base Propenals: Base propenals are another class of electrophilic products generated from the C4′-oxidation of 2-deoxyribose. researchgate.netpnas.org These molecules contain an α,β-unsaturated carbonyl group, making them reactive towards nucleophiles. pnas.org Base propenals can react with deoxyguanosine to form the mutagenic pyrimidopurinone adduct, M1dG. nih.govpnas.orgpnas.org This highlights how a product of DNA damage can itself become a source of further genetic lesions. pnas.org
Other Adducts: Oxidation at other positions of the deoxyribose also yields reactive species. For example, 3′-oxidation can produce 3′-phosphoglycolaldehyde, which can form glyoxal (B1671930) adducts with deoxyguanosine. Oxidation at the 5′ position can generate 2-phosphoryl-1,4-dioxobutane, leading to bicyclic adducts with dC, dG, and dA. nih.gov
Role in DNA Repair Mechanisms (e.g., Base Excision Repair)
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of 2-deoxyribose oxidation. The primary pathway for repairing such lesions is Base Excision Repair (BER). researchgate.net
The BER pathway is initiated by a DNA glycosylase, which recognizes and removes the damaged base by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. nih.govwikipedia.orgebi.ac.uk This action creates an abasic (AP) site. nih.govnih.gov
If the glycosylase also possesses lyase activity, it can further process the AP site. For instance, a glycosylase with β-lyase activity can generate an unsaturated hydroxyaldehyde at the 3′ end. nih.gov Subsequently, an AP endonuclease, such as Ape1 in mammalian cells, incises the DNA backbone 5' to the AP site and can remove oxidative deoxyribose fragments like 3′-phosphoglycolate esters. researchgate.netnih.gov
DNA polymerase β then fills the resulting gap and removes the remaining 5'-deoxyribose phosphate (B84403) (dRP) moiety. sigmaaldrich.compnas.org Finally, DNA ligase seals the nick in the DNA backbone, completing the repair process. sigmaaldrich.compnas.org
Cellular and Biochemical Implications of beta-D-2-Deoxyribose: Focus on Glutathione (B108866) Depletion
The presence of this compound (dRib) within biological systems can trigger a cascade of cellular and biochemical events, with a particularly significant impact on the homeostasis of glutathione (GSH), a critical intracellular antioxidant. nih.gov High concentrations of dRib have been shown to disturb GSH metabolism and induce oxidative stress in various cell types. nih.gov This section will delve into the mechanisms by which dRib leads to GSH depletion and the subsequent cellular consequences.
Mechanisms of Glutathione Depletion
Research has elucidated a dual mechanism through which dRib depletes cellular GSH levels: inhibition of synthesis and increased efflux. nih.gov
Inhibition of Glutathione Synthesis: 2-Deoxyribose has been shown to inhibit the activity of gamma-glutamyl-cysteine synthetase (GCL), the rate-limiting enzyme in the biosynthesis of GSH. nih.govresearchgate.net This inhibition disrupts the normal production of GSH, leaving the cell with a diminished capacity to counteract oxidative insults. nih.gov It has been suggested that dRib-mediated glycation of GCL may be the underlying cause of this enzymatic inhibition. researchgate.net
Increased Glutathione Efflux: In addition to hampering its synthesis, dRib promotes the active removal of GSH from the cell. nih.gov This process is mediated by multidrug resistance-associated proteins (MRPs), which are transporters that can efflux GSH. nih.gov The increased activity of these transporters in the presence of dRib accelerates the depletion of the intracellular GSH pool. nih.gov
It is important to note that dRib-induced GSH depletion is not a result of direct oxidation of GSH by the sugar. nih.gov Instead, the interference with its synthesis and storage is the primary cause of its reduced intracellular concentration. nih.gov
Biochemical and Cellular Consequences
The depletion of GSH by 2-Deoxyribose has profound implications for cellular health and function, primarily through the induction of oxidative stress and apoptosis.
Oxidative Stress: Glutathione is a key player in the cellular defense against reactive oxygen species (ROS). researchgate.net By depleting GSH, dRib compromises the cell's ability to neutralize these damaging molecules, leading to an imbalance and a state of oxidative stress. nih.govnih.gov This is evidenced by the overproduction of ROS and increased lipid peroxidation and protein oxidation in cells exposed to dRib. researchgate.net
Apoptosis: The oxidative stress triggered by GSH depletion is a potent inducer of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that dRib induces several hallmarks of apoptosis, including cytoplasmic shrinkage, chromatin condensation, DNA fragmentation, and mitochondrial depolarization in various cell lines, such as human fibroblasts and monocytic cells. researchgate.netnih.gov This apoptotic process appears to be independent of the cell cycle. nih.gov
Cytoskeletal Disruption: In addition to inducing apoptosis, dRib has been observed to cause disruption of the actin filament network and cell detachment from the substratum in human fibroblasts. nih.gov Interestingly, this is accompanied by an increased expression of several integrins and cell adhesion molecules. nih.gov
The critical role of GSH depletion in these processes is highlighted by the fact that the antioxidant N-acetyl-L-cysteine (NAC), a precursor to GSH, can completely block dRib-induced apoptosis, mitochondrial depolarization, and actin filament disruption by preventing the depletion of GSH. nih.govnih.govnih.gov This underscores that the elevation of intracellular GSH is a more crucial protective mechanism against dRib-induced damage than direct scavenging of free radicals. nih.govnih.gov
Research Findings in Different Cell Types
The effects of 2-Deoxyribose on glutathione metabolism have been investigated in several cell types, revealing both common and distinct responses.
| Cell Type | Key Findings on 2-Deoxyribose and Glutathione Interaction |
| Human Fibroblasts | Induces apoptosis via GSH depletion, leading to oxidative stress, cytoskeletal disruption, and mitochondrial depolarization. nih.gov |
| Cultured Astrocytes | Lowers cellular GSH content in a time and concentration-dependent manner without immediately compromising cell viability or GSH synthesis ability. nih.gov Suggests a cellular reaction of GSH with dRib or its metabolites. nih.gov |
| Human Monocytic Cells (U937) | Exposure leads to loss of cell viability, ROS overproduction, and GSH depletion, all of which are features of apoptosis. researchgate.net |
| Pancreatic β-Cells (HIT-T15) | Causes oxidative damage and apoptosis, which can be partially reversed by the antioxidant gliclazide, but more effectively by the GSH precursor NAC, highlighting the importance of restoring GSH levels. nih.govnih.gov |
| Human Promyelocytic Leukemia Cells (HL-60) | Induces intracellular glutathione depletion as part of the apoptotic process. researchgate.net |
These findings collectively demonstrate that 2-Deoxyribose is a potent modulator of cellular glutathione homeostasis, with significant downstream effects on cell viability and function. The depletion of this crucial antioxidant appears to be a central mechanism through which dRib exerts its cytotoxic effects.
Advanced Analytical Methodologies for 2 Deoxyribose Research
Quantification and Detection of 2-Deoxyribose and its Metabolites/Adducts
The accurate quantification and detection of 2-deoxyribose and its derivatives are fundamental to understanding its biological significance. Various analytical methods have been developed to measure these compounds in diverse biological samples.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 2-deoxyribose and its related compounds. creative-biolabs.comscholarsresearchlibrary.com A novel HPLC-based method has been developed for the quantification of C4'-oxidized abasic sites in oxidatively damaged DNA. nih.govallenpress.com This approach involves the conversion of the C4'-oxidized abasic site into N-substituted 5-methylene-Δ(3)-pyrrolin-2-ones, which can then be quantified by HPLC. nih.govallenpress.com This method has been instrumental in re-evaluating the yields of this specific lesion in irradiated DNA solutions. nih.govallenpress.com
Another HPLC method utilizes a hydrophilic interaction chromatography (HILIC) column and an evaporative light scattering detector (ELSD) for the direct determination of 2-deoxy-D-glucose (2DG), a related compound. scholarsresearchlibrary.com This method is capable of separating 2DG from its precursor and starting material with good resolution. scholarsresearchlibrary.com HPLC can also be coupled with other detectors, such as a refractive index (RI) detector, for the estimation of 2DG concentration and purity. scholarsresearchlibrary.com
The versatility of HPLC allows for its use in various applications, including the analysis of pharmaceutical formulations and the study of advanced glycation endproducts. scholarsresearchlibrary.com
Table 1: HPLC Methods for 2-Deoxyribose and Related Compounds
| Method | Analyte | Key Features | Application |
|---|---|---|---|
| HPLC with UV detection | C4'-oxidized abasic sites (as N-substituted 5-methylene-Δ(3)-pyrrolin-2-ones) | Efficient conversion of the analyte for quantification. nih.govallenpress.com | Quantification of specific DNA damage products. nih.govallenpress.com |
| HPLC-HILIC-ELSD | 2-deoxy-D-glucose (2DG) | Direct determination, separates from precursors. scholarsresearchlibrary.com | Quantification of 2DG and its impurities. scholarsresearchlibrary.com |
| HPLC with Refractive Index (RI) detection | 2-deoxy-D-glucose (2DG) | Estimation of concentration and purity. scholarsresearchlibrary.com | Quality control of 2DG samples. scholarsresearchlibrary.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used to quantify the products of oxidative damage to the 2-deoxyribose moiety in DNA. nih.govchromatographyonline.com This method is particularly valuable for studying the complex array of lesions that arise from oxidative stress. nih.gov
Researchers have developed isotope-dilution GC-MS methods for the rigorous quantification of major 2-deoxyribose oxidation products, such as 2-deoxyribonolactone and nucleoside 5'-aldehyde. acs.orgnih.gov This approach involves the derivatization of the target molecules to increase their volatility for GC analysis, followed by detection with a mass spectrometer. chromatographyonline.comnih.gov The use of isotopically labeled internal standards ensures high precision and accuracy. nih.gov
GC-MS has been successfully applied to quantify lesions arising from 4′-oxidation of 2-deoxyribose in DNA, such as 2-deoxypentos-4-ulose abasic sites and 3′-phosphoglycolate residues. nih.gov The method has been validated using oligodeoxynucleotides containing these specific lesions and has been used to study DNA damage induced by agents like bleomycin (B88199) and γ-radiation. nih.gov
Table 2: GC-MS Quantification of 2-Deoxyribose Oxidative Damage Products
| Oxidative Product | Damaging Agent | Yield (lesions per 10⁶ nt) | Reference |
|---|---|---|---|
| 2-deoxyribonolactone | γ-radiation (in cells) | 0.045 per Gy | acs.orgnih.govmit.edu |
| nucleoside 5′-aldehyde | γ-radiation (in cells) | 0.22 per Gy | acs.orgnih.govmit.edu |
| 3′-phosphoglycolate (3PG) | Bleomycin | 32 per μM | nih.gov |
| 2-deoxypentos-4-ulose abasic site (oxAB) | Bleomycin | 12 per μM | nih.gov |
| 3′-phosphoglycolate (3PG) | γ-radiation | 13 per Gy | nih.gov |
| 2-deoxypentos-4-ulose abasic site (oxAB) | γ-radiation | 4 per Gy | nih.gov |
Spectrophotometric assays provide a relatively simple and cost-effective means to assess the degradation of 2-deoxyribose, often as an indicator of hydroxyl radical formation. researchgate.netnih.govacs.org The most common of these is the deoxyribose degradation assay. researchgate.netacs.org
This assay is based on the principle that hydroxyl radicals, often generated by the Fenton reaction, degrade 2-deoxyribose. researchgate.netnih.gov The degradation products, which include malondialdehyde (MDA) and other reactive species, can be measured spectrophotometrically after reaction with a chromogenic reagent, typically thiobarbituric acid (TBA). researchgate.netmdpi.com The formation of a colored product allows for the quantification of the extent of deoxyribose degradation. nih.govacs.org
The deoxyribose degradation assay is widely used to evaluate the pro-oxidant and antioxidant properties of various substances. researchgate.netnih.gov Modifications to the assay allow for the investigation of the interactions of test compounds with the components of the reaction mixture, providing insights into their redox chemistry. nih.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone for the analysis of DNA adducts, which are modifications to DNA caused by covalent binding of reactive chemicals. chromatographyonline.comnih.govresearchgate.net This technique offers high sensitivity and specificity, making it possible to detect and quantify adducts at very low levels in biological samples. nih.gov
For the analysis of DNA adducts, DNA is typically enzymatically digested to its constituent 2'-deoxynucleosides. nih.gov These are then separated by liquid chromatography and detected by tandem mass spectrometry. nih.gov A common feature of many DNA adducts is the neutral loss of the 2'-deoxyribose moiety (116 Da) upon collision-induced dissociation (CID), a characteristic that is often used to identify them. nih.govoup.comspectroscopyonline.com
LC-MS/MS methods have been developed to screen for a wide range of DNA adducts in a single analysis. chromatographyonline.comspectroscopyonline.com These "adductomics" approaches have been successfully used to identify DNA adducts from various carcinogen exposures and from oxidative stress in human tissues. chromatographyonline.com The use of stable isotope-labeled internal standards in LC-MS/MS allows for accurate quantification of specific adducts. nih.gov
Table 3: LC-MS/MS for the Detection of DNA Adducts
| Adduct Type | Key Analytical Feature | Application |
|---|---|---|
| Various carcinogen adducts | Neutral loss of 2'-deoxyribose (116 Da) in MS/MS. nih.govoup.comspectroscopyonline.com | Screening for known and unknown DNA adducts (DNA adductomics). chromatographyonline.comresearchgate.net |
| Oxidatively damaged bases | Specific precursor-to-product ion transitions (Multiple Reaction Monitoring). | Quantification of specific radiation-induced DNA base damage. acs.org |
| Pyridyloxobutyl (POB) and Pyridylhydroxybutyl (PHB) adducts | Isotope-dilution LC-ESI+-MS/MS. nih.gov | Quantification of tobacco-specific nitrosamine-derived DNA adducts. nih.gov |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of nucleic acids. technologynetworks.comnih.gov It offers advantages such as high separation efficiency, rapid analysis times, and minimal sample consumption. technologynetworks.comnih.gov CE separates molecules based on their size and charge within a narrow capillary tube. technologynetworks.com
Different modes of CE are employed for DNA analysis, with free-zone and gel-facilitated sieving being the most common. nih.gov For DNA sequencing and sizing, capillary gel electrophoresis (CGE) is widely used, where a sieving matrix within the capillary allows for the separation of DNA fragments based on their length. nih.gov
CE has played a pivotal role in the discovery and characterization of DNA aptamers, which are short DNA sequences that can bind to specific targets. nih.gov The technique is also used for quality control in next-generation sequencing and for the analysis of the integrity of viral genomes used in gene therapy. nih.govinsights.bio
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA Adducts
Isotopic Labeling Strategies in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical and biochemical reactions involving 2-deoxyribose. By replacing specific atoms in the molecule with their heavier, stable isotopes (e.g., ²H, ¹³C), researchers can trace the fate of these atoms through complex reaction pathways.
In the context of DNA damage, isotopic labeling experiments have been crucial in distinguishing between different mechanistic pathways. For instance, in studies of DNA strand cleavage by certain antitumor agents, the use of deuterium-labeled compounds can help determine whether the damage occurs via direct hydrogen abstraction by a drug radical or through the generation of hydroxyl radicals. nih.govresearchgate.net
Isotopic labeling, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of metabolic pathways. For example, ¹³C-labeled ribose can be used in chemoenzymatic methods to synthesize labeled nucleotides, which are invaluable for structural and dynamics studies of nucleic acids by NMR. researchgate.net Furthermore, the use of ¹⁸O-labeled water in studies of radiation-damaged DNA has provided evidence for the mechanisms of formation of specific oxidative lesions. acs.org
These strategies provide detailed insights into reaction mechanisms that would be difficult to obtain through other means, making isotopic labeling an indispensable technique in 2-deoxyribose research.
Application in Deoxyribose Metabolism and DNA Repair Pathway Elucidation
Understanding the metabolic pathways of 2-deoxyribose and the mechanisms of DNA repair is crucial for insights into cellular health, disease, and aging. silantes.comcreative-proteomics.com Various analytical techniques are instrumental in these investigations.
Mass spectrometry (MS)-based techniques are powerful tools for analyzing nucleosides and their metabolites, offering high sensitivity and the ability to identify and quantify these molecules in complex biological samples. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly valuable. creative-proteomics.comcreative-biolabs.com For instance, GC-MS is used to detect oxidative damage in DNA, while LC-MS excels in separating nucleosides based on their physicochemical properties. creative-proteomics.comcreative-biolabs.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting nucleoside ions to create characteristic patterns that aid in their identification. creative-proteomics.com
Isotope-dilution GC-MS has been specifically developed to quantify major oxidation products of 2-deoxyribose, such as 2-deoxyribonolactone and nucleoside 5'-aldehyde. nih.gov This method allows for the rigorous quantification of these lesions in DNA. nih.gov Furthermore, analytical methods have been developed to quantify the products of 4′-oxidation of 2-deoxyribose, providing a more complete picture of the damage caused by oxidative stress. nih.gov
Several DNA repair pathways have evolved to counteract the damage to DNA, including non-homologous end joining (NHEJ), homologous recombination, single-strand annealing (SSA), and alternative end-joining (A-EJ). plos.orgucdavis.eduoup.com The elucidation of these pathways often involves a combination of genetic, biochemical, and analytical approaches. For example, mechanistic modeling and Bayesian inference have been used to understand the variable dynamics of double-strand break repair. plos.org
The study of oxidatively induced DNA damage, where reactive species attack DNA bases and 2'-deoxyribose, relies heavily on accurate measurement of the resulting products. nist.gov Mass spectrometric techniques with isotope-dilution are essential for the structural elucidation and accurate quantification of various DNA products, including those derived from 2'-deoxyribose. nist.gov
| Analytical Technique | Application in 2-Deoxyribose Research | Key Findings/Capabilities |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of oxidative DNA damage. creative-biolabs.com Quantification of 2-deoxyribose oxidation products. nih.gov | Enables rigorous quantification of lesions like 2-deoxyribonolactone and nucleoside 5'-aldehyde. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and quantification of nucleosides and their metabolites. creative-proteomics.com | Provides high sensitivity and resolution for analyzing complex biological samples. creative-proteomics.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of nucleosides and their modified forms. creative-proteomics.com | Generates characteristic fragmentation patterns for identification. creative-proteomics.com |
| Isotope-Dilution Mass Spectrometry | Accurate quantification of oxidatively induced DNA products. nist.gov | Provides structural elucidation and precise measurement of DNA damage. nist.gov |
NMR Studies with Stable Isotope-Labeled Nucleic Acids
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of nucleic acids in solution. silantes.comisotope.com The use of stable isotope labeling, where atoms like 13C, 15N, and 2H (deuterium) are incorporated into nucleic acids, has significantly expanded the capabilities of NMR for studying DNA and its components, including 2-deoxyribose. isotope.comacs.org
Isotope labeling helps to overcome some of the inherent challenges in NMR studies of nucleic acids, such as spectral crowding and broad linewidths, especially in larger molecules. acs.org By selectively labeling specific nucleotides or parts of the nucleic acid, researchers can simplify complex spectra and obtain more detailed structural and dynamic information. acs.orgnih.gov
Several strategies for isotope labeling of nucleic acids are employed:
Uniform Labeling: In this approach, all instances of a particular atom (e.g., all carbons) are replaced with their stable isotopes. acs.org While this extends the size of RNAs that can be studied, it can also introduce complications from extensive scalar and dipolar couplings. acs.org
Selective and Site-Specific Labeling: To circumvent the issues with uniform labeling, methods for selective and position-specific labeling have been developed. acs.orgsilantes.com This can be achieved through chemical synthesis using labeled phosphoramidites or through enzymatic methods. isotope.comsilantes.com These approaches allow for the introduction of isotopic labels at specific atomic positions within a nucleotide, which is crucial for detailed dynamic studies. nih.gov
Segmental Labeling: For very large nucleic acids, segmental labeling allows researchers to make specific domains of the molecule "NMR visible" while the rest remains silent. researchgate.net
The application of these labeling strategies in conjunction with advanced NMR techniques has provided valuable insights into the conformational dynamics of the ribose moiety in nucleic acids. nih.gov For example, alternate-site 13C labeling has been used to study the conformational dynamics of the ribose ring without interference from 13C-13C couplings. nih.gov
| Isotope Labeling Strategy | Description | Advantage in NMR Studies |
|---|---|---|
| Uniform Labeling | All instances of a specific atom are replaced with a stable isotope (e.g., 13C, 15N). acs.org | Extends the size limit of nucleic acids that can be studied by NMR. acs.org |
| Selective/Site-Specific Labeling | Isotopes are incorporated at specific, predefined positions within the nucleic acid. silantes.comnih.gov | Reduces spectral complexity and allows for detailed analysis of specific sites. nih.gov |
| Segmental Labeling | Specific domains or segments of a large nucleic acid are isotopically labeled. researchgate.net | Enables the study of large biomolecular systems by focusing on specific regions. researchgate.net |
| Alternate-Site Labeling | Labeling patterns are designed to create isolated spin systems, avoiding strong couplings. nih.gov | Facilitates the study of conformational dynamics, particularly of the ribose ring. nih.gov |
Chemo-Enzymatic Labeling Approaches for Nucleotides
Chemo-enzymatic methods combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce specifically labeled nucleotides for a variety of analytical applications. nih.gov These approaches are particularly valuable for introducing labels that can be used to study the structure, function, and dynamics of nucleic acids. nih.goviiserpune.ac.in
One common chemo-enzymatic strategy involves the polymerase-based incorporation of modified nucleotides that contain a reactive "handle." rsc.org This handle can then be selectively conjugated to a reporter molecule, such as a fluorophore, using click chemistry. rsc.org This two-step approach is advantageous because many polymerases can accept nucleotide analogs with small modifications. rsc.org
Enzymatic synthesis is also used to produce isotopically labeled nucleoside triphosphates (NTPs) and deoxynucleoside triphosphates (dNTPs) from labeled precursors. nih.govnih.gov For example, researchers have developed methods to synthesize ATP and GTP with site-specific labels in high yields using recombinantly expressed enzymes and chemically synthesized ribose and nucleobases. nih.gov These labeled nucleotides can then be incorporated into RNA or DNA using in vitro transcription or other enzymatic methods. nih.gov
The development of novel chemo-enzymatic labeling techniques continues to be an active area of research. For instance, a method involving a glycine-modified nucleotide has been proposed for the chemoselective labeling of nucleic acids. iiserpune.ac.in This approach aims to generate an imine that can react with an aldehyde-primed tag, allowing for the installation of various probes for nucleic acid analysis. iiserpune.ac.in
Future Directions and Emerging Research Avenues in 2 Deoxyribose Studies
Elucidation of Novel Biosynthetic and Catabolic Pathways in Diverse Organisms
While the canonical pathways for 2-deoxyribose metabolism are well-established, recent research has unveiled novel biosynthetic and catabolic routes in a variety of organisms, challenging previous assumptions and opening new avenues for investigation.
Traditionally, the catabolism of 2-deoxyribose was thought to proceed primarily through the deoxyribose-5-phosphate aldolase (B8822740) (deoC) pathway. asm.orgnih.gov However, recent studies using genome-wide mutant fitness assays have identified alternative oxidative pathways in diverse bacteria. asm.orgosti.govnih.gov For instance, in Pseudomonas simiae, a bacterium that lacks the known genes for deoxyribose breakdown, a novel 6-step oxidative pathway has been proposed. asm.orgnih.govosti.gov This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and ultimately cleaved into acetyl-CoA and glyceryl-CoA. asm.orgnih.gov Evidence suggests that similar oxidative pathways exist in other bacteria, including Paraburkholderia bryophila and Burkholderia phytofirmans, where they operate in parallel with the classic deoC pathway. asm.orgnih.gov Furthermore, an analogous pathway involving acyl-CoA intermediates has been identified in Klebsiella michiganensis for the consumption of deoxyribonate. asm.orgnih.gov These findings suggest that oxidative catabolism of deoxyribose and its derivatives is more widespread than previously recognized and may have evolved primarily to utilize deoxyribonate, a metabolic waste product. asm.orgnih.gov
In the realm of biosynthesis, particularly in the context of prebiotic chemistry, significant strides have been made in understanding the potential origins of 2-deoxyribose. Research has demonstrated plausible prebiotic pathways for the synthesis of 2-deoxy-D-ribose (B167953) from simple interstellar building blocks like formaldehyde, acetaldehyde (B116499), and glycolaldehyde. rsc.orgrsc.orgresearchgate.net These syntheses can be promoted by amino esters or amino nitriles under conditions that could have existed on early Earth. rsc.orgrsc.orgresearchgate.net Another significant breakthrough has been the identification of a potential link between the synthesis of RNA and DNA building blocks. cam.ac.uk Researchers have shown that a sulfur-containing precursor of the RNA nucleoside uridine (B1682114) can be converted to 2-deoxyribose and 2'-deoxyadenosine (B1664071) under prebiotic conditions, suggesting a pathway for the emergence of DNA from RNA precursors. cam.ac.uk
In hyperthermophilic archaea, such as Thermococcus kodakaraensis, the pathways for pentose (B10789219) metabolism are also being re-examined. nih.govasm.org The discovery of a novel phosphopentomutase and a 2-deoxyribose-5-phosphate aldolase in this organism points to a metabolic link between pentoses and central carbon metabolism that is independent of the pentose phosphate (B84403) pathway. nih.govasm.org This suggests that these organisms may have alternative routes for both the biosynthesis and degradation of deoxyribose. The reversible nature of these enzymes allows for both the breakdown and synthesis of nucleosides, highlighting the metabolic flexibility of these extremophiles. asm.org
The table below summarizes the key enzymes and products of the novel oxidative catabolic pathway for 2-deoxyribose.
| Step | Enzyme Class | Intermediate/Product |
| 1 | Dehydrogenase | Deoxyribonolactone |
| 2 | Lactonase | Deoxyribonate |
| 3 | Dehydrogenase | Ketodeoxyribonate |
| 4 | Cleavage Enzyme | Acetyl-CoA + Glyceryl-CoA |
Advanced Structural and Dynamic Insights into 2-Deoxyribose within Complex DNA Architectures
Beyond its basic role in the DNA backbone, the 2-deoxyribose sugar exhibits significant structural and dynamic complexity, particularly within non-canonical DNA structures. Advanced analytical techniques are providing unprecedented insights into the behavior of this sugar in these intricate architectures.
Emerging research is focusing on the dynamics of 2-deoxyribose in more complex DNA architectures like G-quadruplexes and Holliday junctions. nih.govnews-medical.net G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, and their formation and stability are influenced by factors including the sugar-phosphate backbone conformation. nih.govscienceopen.com The absence of the 2'-hydroxyl group in deoxyribose, compared to ribose in RNA, makes DNA G-quadruplexes generally less stable and more conformationally diverse. mdpi.com Molecular dynamics simulations are being used to study the dynamic behavior of these structures, revealing the importance of the deoxyribose conformation in their stability and folding. acs.org
The table below highlights the different conformations of the 2-deoxyribose sugar in various DNA structures.
| DNA Structure | Predominant 2-Deoxyribose Pucker |
| B-DNA | C2'-endo |
| A-DNA | C3'-endo |
| G-Quadruplex | Can vary, contributes to polymorphism |
| Holliday Junction | Influences junction geometry |
Innovative Synthetic Strategies for 2-Deoxyribose Analogs with Defined Structural Properties
The synthesis of 2-deoxyribose analogs with specific structural modifications is a burgeoning area of research with significant potential for therapeutic and biotechnological applications. rsc.orgbenthamdirect.com These analogs can be used to probe DNA structure and function, as well as to develop novel antiviral and anticancer agents. benthamdirect.comresearchgate.net
One major challenge in synthesizing 2-deoxyglycosides is controlling the stereoselectivity of the glycosylation reaction due to the absence of a participating group at the C-2 position. nih.gov To address this, various innovative strategies have been developed, which can be broadly categorized into direct synthesis, indirect synthesis, additions to glycals, de novo synthesis, and anomeric alkylation-based approaches. nih.gov
A promising approach involves the use of biocatalysis, employing enzymes like nucleoside 2'-deoxyribosyltransferases (NDTs) to synthesize nucleoside analogs. rsc.orgcsic.es These enzymes can catalyze the transfer of the 2'-deoxyribose moiety between different nucleobases, offering a more environmentally friendly and stereoselective alternative to traditional chemical synthesis. rsc.orgcsic.es Researchers are exploring the substrate scope of these enzymes and using structure-guided mutagenesis to engineer variants with enhanced activity and broader substrate specificity. csic.es
Chemical synthesis strategies are also becoming more sophisticated. For instance, modifications at the 5'-C-position of the deoxyribose sugar allow for the introduction of chemical handles for labeling or for creating conformationally constrained nucleotides. mdpi.comresearchgate.net These "convertible nucleotides" can be incorporated into oligonucleotides to modulate their biological properties without disrupting Watson-Crick base pairing. mdpi.com Another innovative approach involves the replacement of the ribose ring oxygen with other chalcogens like sulfur or selenium, creating 4'-thionucleosides and 4'-selenonucleosides. acs.org These modifications can alter the hydrolytic stability and conformational plasticity of the resulting nucleoside analogs. acs.org
The development of phosphoramidate (B1195095) prodrugs of 2-deoxyribose-1-phosphate analogs represents another important area of research. researchgate.net These prodrugs, known as ProTides, are designed to deliver the active monophosphate form of the nucleoside analog into cells, overcoming the limitations of poor phosphorylation of the parent nucleoside. researchgate.net
The table below provides an overview of some innovative synthetic strategies for 2-deoxyribose analogs.
| Synthetic Strategy | Key Feature | Potential Application |
| Biocatalysis (e.g., NDTs) | High stereoselectivity, environmentally benign | Therapeutic nucleoside synthesis |
| 5'-C-Functionalization | Introduction of chemical handles, conformational constraint | Modified oligonucleotides for diagnostics and therapeutics |
| Chalcogen Replacement | Altered stability and conformation | Novel antiviral and anticancer agents |
| ProTide Technology | Enhanced intracellular delivery of monophosphate | Improved efficacy of nucleoside analog drugs |
Interdisciplinary Approaches in 2-Deoxyribose Research: Bridging Prebiotic Chemistry, Molecular Biology, and Computational Science
The complexity of 2-deoxyribose and its role in biological systems necessitates a highly interdisciplinary research approach. The convergence of prebiotic chemistry, molecular biology, and computational science is driving significant advances in our understanding of this fundamental molecule.
Prebiotic chemists are investigating the plausible pathways for the abiotic synthesis of 2-deoxyribose on the early Earth. rsc.orgcam.ac.ukresearchgate.net This research, which often involves photochemistry and the use of potential prebiotic catalysts, provides crucial insights into the origins of DNA and life itself. cam.ac.ukresearchgate.net The discovery that 2-deoxyribose could be synthesized from intermediates in prebiotic RNA synthesis pathways lends support to the "RNA world" hypothesis and suggests a gradual transition to DNA-based life. cam.ac.uk
Molecular biologists are elucidating the intricate roles of 2-deoxyribose in various cellular processes. This includes studying the enzymes involved in its metabolism, the recognition of specific DNA structures by proteins, and the consequences of DNA damage to the sugar moiety. nih.govacs.org For example, research on the catabolism of deoxyribose in pathogenic bacteria is revealing how this metabolic capability can provide a fitness advantage during infection. nih.gov
Computational science provides the tools to model and simulate the behavior of 2-deoxyribose at the atomic level. nih.govirsn.fr Molecular dynamics simulations can provide detailed insights into the conformational dynamics of the sugar in different DNA structures and how these dynamics influence DNA-protein interactions. mdpi.comacs.org Computational methods are also essential for predicting the structures of G-quadruplexes and other non-canonical DNA forms, guiding experimental studies. nih.gov
The synergy between these disciplines is evident in many areas of 2-deoxyribose research. For example, computational modeling can help interpret the experimental data from NMR and X-ray crystallography studies of complex DNA structures. Similarly, the discovery of novel metabolic pathways in bacteria by molecular biologists can inform prebiotic chemists about the potential evolutionary origins of these pathways. This interdisciplinary collaboration is essential for tackling the major unanswered questions in the field and for translating fundamental discoveries into practical applications in medicine and biotechnology.
Q & A
Q. What are the validated methods for synthesizing β-D-2-deoxyribose, and how can researchers optimize reaction yields?
β-D-2-deoxyribose is typically synthesized via oxidation of ribose using hydrogen peroxide or nitric acid, followed by reduction. To optimize yields, researchers should systematically vary reaction parameters (e.g., temperature, pH, reagent stoichiometry) and monitor purity via HPLC. Reproducibility requires strict adherence to protocols, including post-synthesis purification steps like column chromatography . Characterization via NMR spectroscopy (e.g., ¹H and ¹³C spectra) confirms structural integrity .
Q. Which analytical techniques are most reliable for assessing the purity of β-D-2-deoxyribose in complex mixtures?
High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while NMR spectroscopy resolves structural ambiguities. For trace impurities, mass spectrometry (MS) coupled with gas chromatography (GC-MS) provides high sensitivity. Researchers must validate methods using certified reference standards and include negative controls to account for solvent or reagent interference .
Q. How does β-D-2-deoxyribose interact with DNA polymerases in in vitro replication studies?
Q. How can contradictions in NMR data for β-D-2-deoxyribose conformers be resolved?
Discrepancies in NMR chemical shifts often arise from solvent effects or dynamic equilibria between furanose and pyranose forms. Researchers should perform variable-temperature NMR experiments and density functional theory (DFT) calculations to model conformer stability. Cross-validation with X-ray crystallography data (where feasible) enhances reliability .
Q. What experimental designs mitigate degradation of β-D-2-deoxyribose under high-temperature or acidic conditions?
Stability studies using accelerated degradation protocols (e.g., 40°C, pH 3–5) paired with LC-MS monitoring can identify degradation pathways. Buffering agents (e.g., Tris-HCl) and inert atmospheres (N₂) reduce oxidative breakdown. For long-term storage, lyophilization and storage at -80°C in amber vials are recommended .
Q. How do isotopic labeling strategies enhance mechanistic studies of β-D-2-deoxyribose in DNA repair pathways?
Isotopic labeling (e.g., ²H, ¹³C) enables tracking of deoxyribose metabolism via isotope-ratio mass spectrometry (IRMS) or magnetic resonance imaging (MRI). Pulse-chase experiments in cell cultures, combined with knockout models (e.g., CRISPR-Cas9), clarify its role in base excision repair (BER) pathways .
Q. What computational models predict the solvation dynamics of β-D-2-deoxyribose in aqueous vs. nonpolar solvents?
Molecular dynamics (MD) simulations using force fields like AMBER or CHARMM model solvation shells and hydrogen-bonding networks. Researchers should validate predictions with experimental data (e.g., dielectric spectroscopy) and adjust parameters for solvent polarity .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., variable enzymatic incorporation rates), apply triangulation by combining orthogonal techniques (e.g., kinetic assays, crystallography, and computational docking) .
- Reproducibility : Document experimental conditions in detail (e.g., humidity, batch-specific reagent purity) per guidelines in Beilstein Journal of Organic Chemistry .
- Ethical and Safety Protocols : Follow institutional biosafety guidelines for handling derivatives (e.g., halogenated deoxyribose analogs) and dispose of waste per EPA standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
